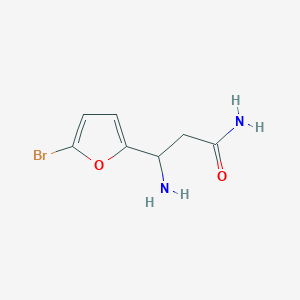

3-Amino-3-(5-bromofuran-2-YL)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

3-amino-3-(5-bromofuran-2-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11) |

InChI Key |

NVFDVXSDUHWAHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Contextualization Within Furan Containing Amides and Propionamides

The structure of 3-Amino-3-(5-bromofuran-2-YL)propanamide is characterized by a central propanamide backbone, substituted with an amino group and a 5-bromofuran-2-yl moiety. This places it within two significant classes of organic compounds: furan-containing amides and propionamides.

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a core structural component in numerous pharmacologically active compounds. orientjchem.org The furan nucleus is a versatile scaffold in modern drug design and development, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgijabbr.comijabbr.comutripoli.edu.lyscispace.com The electron-rich nature of the furan ring allows for various electronic interactions with biological targets such as enzymes and receptors, which can be crucial for their therapeutic effects. ijabbr.com The stability and potential for diverse functionalization of the furan ring make it a valuable component in the synthesis of new chemical entities. ijabbr.com

Propionamides, on the other hand, are derivatives of propionic acid and are recognized as important intermediates in organic synthesis. The amide functional group is a key feature in many biologically active molecules and pharmaceuticals. The specific structure of this compound, which includes both a primary amine and an amide group, offers multiple points for chemical modification, making it a potentially valuable building block for creating libraries of diverse compounds.

The presence of a bromine atom on the furan ring further enhances the compound's utility in organic synthesis. Halogenated organic compounds, particularly bromo-derivatives, are common precursors in cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are powerful tools for forming carbon-carbon bonds and constructing more complex molecular architectures. For instance, the synthesis of related furan derivatives has been achieved through Suzuki cross-coupling reactions involving 5-bromofuran-2-carbaldehyde. nih.gov

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The molecular architecture of 3-Amino-3-(5-bromofuran-2-YL)propanamide makes it a promising scaffold for the development of new chemical entities in medicinal chemistry. A scaffold is a core structure of a molecule to which various functional groups can be attached to create a range of derivatives. The furan (B31954) ring in this compound acts as a bioisostere for other aromatic systems and is a key component in many established drugs. ijabbr.com

The combination of the furan ring, the amino group, and the propanamide chain provides a three-dimensional structure with multiple points for diversification. This is a desirable characteristic for building blocks used in diversity-oriented synthesis, a strategy employed to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The different functional groups on this compound can be selectively modified to explore the chemical space around this scaffold and to optimize interactions with biological targets.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the known pharmacological profiles of related furan-containing compounds and propionamides suggest its potential. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity. ijabbr.comutripoli.edu.lymdpi.com Furthermore, the broader class of furan derivatives has been investigated for a vast array of therapeutic applications, including cardiovascular and central nervous system disorders. orientjchem.orgutripoli.edu.lyscispace.com

The synthesis of complex molecules often relies on a building block approach, where pre-functionalized fragments are coupled together. nih.gov this compound, with its multiple reactive sites, is well-suited for such a strategy. The amino group can be acylated or alkylated, the amide can be hydrolyzed or reduced, and the bromo-furan moiety can participate in cross-coupling reactions, offering synthetic chemists a range of options for incorporating this scaffold into larger, more complex target molecules.

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods offer unparalleled insight into the intricate details of molecular architecture. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about the chemical environment of individual atoms and the functional groups present.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their chemical environments. The predicted ¹H NMR chemical shifts for 3-Amino-3-(5-bromofuran-2-yl)propanamide are presented in the table below. The protons of the furan (B31954) ring are expected to appear as doublets in the aromatic region. The methine proton adjacent to the amino group and the furan ring would likely appear as a triplet. The diastereotopic protons of the methylene (B1212753) group adjacent to the amide would present as a complex multiplet. The protons of the primary amine and amide groups are expected to be broad singlets.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C3 of furan | 6.35 | d |

| H on C4 of furan | 6.45 | d |

| CH (adjacent to NH₂ and furan) | 4.50 | t |

| CH₂ (adjacent to CONH₂) | 2.60 | m |

| NH₂ | 2.10 | br s |

| CONH₂ | 7.00 and 7.50 | br s |

Note: Predicted data is generated based on computational models and may vary from experimental results.

The carbon-13 NMR (¹³C NMR) spectrum indicates the number of unique carbon environments in a molecule. The predicted chemical shifts for this compound are summarized in the following table. The carbon of the amide carbonyl group is expected at the lowest field. The carbons of the furan ring will have characteristic shifts, with the carbon bearing the bromine atom appearing at a lower field than the others.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 175.0 |

| C5 of furan (with Br) | 122.0 |

| C2 of furan | 155.0 |

| C3 of furan | 112.0 |

| C4 of furan | 115.0 |

| CH (adjacent to NH₂ and furan) | 50.0 |

| CH₂ (adjacent to CONH₂) | 40.0 |

Note: Predicted data is generated based on computational models and may vary from experimental results.

Two-dimensional (2D) NMR experiments provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between the proton on C3 and C4 of the furan ring, as well as between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For example, the proton at 6.35 ppm would correlate with the carbon at 112.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity of the propanamide side chain to the furan ring. For instance, the methine proton should show a correlation to the C2 and C3 carbons of the furan ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below. The spectrum would be expected to show characteristic stretches for the N-H bonds of the amine and amide, a strong absorption for the C=O of the amide, and vibrations corresponding to the furan ring and the C-Br bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine and Amide) | 3400-3200 |

| C=O Stretch (Amide) | 1680-1640 |

| C=C Stretch (Furan) | 1600-1450 |

| C-N Stretch (Amine) | 1250-1020 |

| C-Br Stretch | 600-500 |

Note: Predicted data is based on typical functional group absorption ranges.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₇H₉BrN₂O₂. The calculated exact mass for the monoisotopic molecular ion [M+H]⁺ is a critical piece of data for confirming the identity of the compound.

| Ion | Calculated Exact Mass |

| [C₇H₉⁷⁹BrN₂O₂ + H]⁺ | 232.9920 |

| [C₇H₉⁸¹BrN₂O₂ + H]⁺ | 234.9900 |

The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The application of X-ray crystallography would be essential to fully characterize the solid-state structure of this compound. Such an analysis would involve diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to construct a detailed three-dimensional model of the electron density.

Crystal System and Space Group Analysis

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis; the values are currently unavailable.

Computational Chemistry and Theoretical Investigations

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a powerful tool in computational chemistry that uses derivatives of the electronic energy with respect to the number of electrons to define and calculate chemical concepts such as electronegativity and chemical hardness. nih.gov These descriptors help in understanding and predicting the chemical reactivity and stability of molecules. bohrium.comnih.gov For a molecule like 3-Amino-3-(5-bromofuran-2-yl)propanamide, CDFT can provide valuable insights into its behavior in chemical reactions.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov It is a useful measure for predicting how a molecule will interact with nucleophiles. A higher electrophilicity index suggests a greater capacity to accept electrons.

Table 1: Illustrative Global Reactivity Descriptors (Note: The following are examples of descriptors and not actual calculated values for this compound.)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites. For instance, an analysis of furan (B31954) has shown which atoms have a higher affinity to accept or donate electrons, thereby predicting its interaction with other species. mdpi.com

Parr Functions: The Parr functions are related to the Fukui functions and are used to provide a more refined prediction of the sites for nucleophilic and electrophilic attacks. Studies on marine peptides have utilized Parr functions to associate molecular active sites with specific regions of the molecules. mdpi.com

For this compound, these local descriptors would pinpoint which atoms in the furan ring, the amino group, or the propanamide side chain are most susceptible to attack, providing a detailed map of its chemical reactivity.

Computational Spectroscopic Predictions

Computational methods can predict various types of spectra for a molecule, which is invaluable for interpreting experimental data and for understanding the molecule's electronic and structural properties.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts and vibrational (infrared and Raman) frequencies with reasonable accuracy. globalresearchonline.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. globalresearchonline.net These predictions are highly useful for assigning peaks in experimentally obtained NMR spectra and for confirming the structure of a synthesized compound. Computational studies on furan derivatives have demonstrated the utility of this approach in correlating calculated shielding constants with experimental chemical shifts. globalresearchonline.netresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the stretching and bending of bonds within the molecule. These frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to identify the compound and to understand its conformational properties. For example, studies on furan and its derivatives have successfully assigned vibrational bands by comparing experimental spectra with DFT calculations. globalresearchonline.net

Table 2: Illustrative Predicted Spectroscopic Data (Note: The following are examples of data types and not actual calculated values for this compound.)

| Data Type | Computational Method | Information Provided |

| ¹H NMR Chemical Shifts | DFT/GIAO | Predicted shifts (in ppm) for each hydrogen atom. |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Predicted shifts (in ppm) for each carbon atom. |

| Vibrational Frequencies | DFT/B3LYP | Predicted frequencies (in cm⁻¹) for key functional groups (e.g., C=O, N-H, C-Br). |

Electronic Absorption Spectra Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the electronic transitions occurring within the molecule, such as π → π* transitions, which are common in conjugated systems like the furan ring. globalresearchonline.net Computational studies on various organic molecules have shown that TD-DFT can provide results that are in good agreement with experimental UV-Vis data. rsc.org For this compound, TD-DFT would elucidate its photophysical properties and help interpret its UV-Vis spectrum.

Structure Activity Relationship Sar Studies in Biological Systems in Vitro and Mechanistic Focus

Design Principles for Modulating Biological Interactions

The design of biologically active molecules often involves fine-tuning their structure to optimize interactions with specific biological targets. For compounds like 3-Amino-3-(5-bromofuran-2-yl)propanamide, several design principles can be considered based on the activities of similar structures. The furan (B31954) ring, a common scaffold in medicinal chemistry, is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijabbr.comijabbr.com Slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological activity. semanticscholar.orgutripoli.edu.ly

The core structure of this compound contains a propanamide backbone, a chiral center at the C3 position, and a substituted furan ring. Each of these components can be systematically modified to probe and modulate biological interactions. For instance, the propanamide moiety can be altered to change the compound's polarity and hydrogen bonding capacity. The amino group is a key site for interaction and can be modified to influence receptor binding or enzyme inhibition.

Investigation of Binding Mechanisms with Biomolecular Targets

While direct binding studies for this compound are not available, the binding mechanisms of analogous compounds can provide valuable insights into its potential biological targets.

Furan-containing compounds have been shown to inhibit various enzymes. For example, certain furan and thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bohrium.comdergipark.org.trresearchgate.net The inhibition mechanism for these compounds was found to be non-competitive, suggesting that they bind to an allosteric site on the enzyme rather than the active site. dergipark.org.tr Given the structural similarities, it is plausible that this compound could exhibit similar enzyme inhibitory activities. The bromofuran moiety may contribute to the binding affinity and specificity for particular enzymes.

Structurally related 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor. nih.gov This suggests that the aminopropanamide scaffold could be a key pharmacophore for interaction with this class of receptors. The furan ring in this compound may serve as a bioisostere for the phenyl ring, potentially leading to interactions with opioid or other G-protein coupled receptors. Furthermore, some furan derivatives have shown affinity for α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptors, indicating a potential role in modulating glutamatergic neurotransmission. nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of biological activity, as biomolecules are chiral and often exhibit stereoselective interactions. nih.gov For this compound, the chiral center at the C3 position means that it can exist as two enantiomers (R and S). Studies on the structurally related compound 3-Br-acivicin have shown that stereochemistry plays a pivotal role in its biological activity. nih.gov In that case, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, which was attributed to stereoselective uptake and interaction with the biological target. nih.gov This highlights the importance of considering the specific stereoisomer of this compound when evaluating its potential biological effects, as different enantiomers may exhibit distinct pharmacological profiles.

Role of Furan Ring Substitution on Activity Modulation

Substituents on the furan ring are known to significantly modulate the biological activity of furan-containing compounds. semanticscholar.orgutripoli.edu.ly In the case of this compound, the bromine atom at the 5-position of the furan ring is a key feature. The position and nature of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

For example, in a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the nature of the aryl substituent had a pronounced effect on their antimicrobial activity. nih.govmdpi.com Similarly, for other furan derivatives, the presence of electron-withdrawing or electron-donating groups on the furan ring has been shown to be crucial for their biological effects. orientjchem.org The bromine atom in this compound, being an electron-withdrawing group, is expected to influence its electronic distribution and potential for forming halogen bonds, thereby modulating its biological activity.

The following table summarizes the potential influence of furan ring substitutions on biological activity, based on studies of related furan derivatives.

| Substitution Position | Type of Substituent | Potential Impact on Biological Activity | Reference Compound Class |

| 5-position | Halogen (e.g., Bromo) | May enhance binding affinity through halogen bonding; influences electronic properties. | Phenylfuranylnicotinamidines |

| 5-position | Nitro | Can increase antimicrobial and anticancer activity. | Nitrofurantoin |

| 2-position | Aryl | Can modulate antimicrobial activity based on the nature of the aryl group. | 3-Aryl-3-(furan-2-yl)propanoic acids |

| Various | Alkyl | Can alter lipophilicity and steric interactions. | General furan derivatives |

Impact of Propanamide Moiety on Binding and Selectivity

In the development of novel therapeutic agents, the propanamide portion of a molecule is often a target for chemical modification to fine-tune its properties. Research on a series of 7-propanamide benzoxaboroles as anticancer agents underscores the essential nature of the propanamide substitution for potent antiproliferation activity. acs.org In this series, both the benzoxaborole core and the 7-propanamide side chain were found to be crucial for the observed anticancer effects. acs.org Modifications to the terminal group of the propanamide chain led to significant variations in potency, as measured by the half-maximal inhibitory concentration (IC50) against ovarian cancer cells. acs.org

For instance, the introduction of a biphenyl (B1667301) group at the terminus of the propanamide moiety, as seen in compound 115 , resulted in a substantial increase in potency, with an IC50 value of 21 nM. acs.org This suggests that the terminal phenyl ring of the biphenyl group may engage in additional favorable interactions, such as pi-stacking or hydrophobic interactions, within the binding pocket of the target protein. The data from these studies highlight that the nature of the substituent on the propanamide's terminal nitrogen is a critical determinant of biological activity.

| Compound | Terminal Group | IC50 (nM) |

|---|---|---|

| 69 | Phenyl | >10000 |

| 103 | 4'-fluoro-[1,1'-biphenyl]-4-yl | 33 |

| 115 | [1,1'-biphenyl]-4-yl | 21 |

Further insights into the role of the propanamide moiety can be gleaned from studies on TRPV1 antagonists, where the propanamide "B-region" was systematically modified. researchgate.net In the case of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives, alterations to the propanamide backbone, such as the introduction of dimethyl or cyclopropyl (B3062369) groups at the alpha-position, were explored to understand their effect on binding affinity for the rTRPV1 receptor. researchgate.net The binding affinity, represented by the inhibitor constant (Ki), was found to be sensitive to these structural changes.

The parent compound with an alpha-methyl group exhibited a certain binding affinity, and modifications to this position provided a deeper understanding of the steric tolerance within the receptor's binding site. For example, the stereochemistry at the alpha-carbon of the propanamide was shown to be critical, with the (S)-isomer being significantly more potent than the (R)-isomer, indicating a stereospecific interaction with a hydrophobic pocket of the receptor. researchgate.net

| Compound | Modification at Propanamide α-position | Ki (nM) |

|---|---|---|

| 3 | Methyl | Potent antagonism |

| 50 | Dimethyl | 21.5 |

| 54 | Cyclopropyl | 8.0 (antagonism) |

Collectively, these findings from related series of compounds strongly suggest that the propanamide moiety in "this compound" is likely a key determinant of its biological activity. The length of the propanamide chain, the presence and nature of substituents on the chain, and the stereochemistry of chiral centers would all be expected to influence the binding affinity and selectivity for its molecular target(s). The amide group itself can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. The flexibility of the three-carbon chain allows the molecule to adopt a suitable conformation for optimal binding. Therefore, any SAR study of this class of compounds would necessitate a thorough exploration of modifications to the propanamide moiety to delineate its precise role in the molecular recognition process.

Mechanistic Biological Studies in Vitro Focus

Cellular Target Identification and Validation

The initial step in understanding the biological impact of 3-Amino-3-(5-bromofuran-2-yl)propanamide would involve identifying its specific molecular targets within the cell. This process is critical to unraveling its mechanism of action. Methodologies for target identification often include affinity chromatography, where the compound is immobilized to a resin to capture interacting proteins from cell lysates. Subsequently, mass spectrometry-based proteomics would be employed to identify these captured proteins.

Once potential targets are identified, validation studies are imperative. These can involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm and quantify the binding affinity between the compound and the purified target protein. Further validation in a cellular context could involve genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-based knockout of the target gene to observe if the cellular effects of the compound are diminished or abrogated.

Biochemical Pathway Modulation

Following target identification, research would focus on how this compound modulates the biochemical pathways associated with its cellular target(s).

Signaling Cascade Interruption

Many cellular processes are controlled by intricate signaling cascades. Upon binding to its target, this compound could interrupt these cascades. For example, if it inhibits a protein kinase, the phosphorylation of downstream substrate proteins would be reduced. This can be assessed using techniques like Western blotting with phospho-specific antibodies to quantify the phosphorylation status of key signaling molecules.

Cellular Response Analysis (Excluding Clinical Efficacy)

The ultimate consequence of target engagement and pathway modulation is a specific cellular response. Investigating these responses provides a clearer picture of the compound's biological effects at a cellular level.

Cell Cycle Effects

The potential for this compound to interfere with cell cycle progression would be a key area of investigation. Flow cytometry analysis of cells treated with the compound and stained with a DNA-intercalating dye (like propidium (B1200493) iodide) would reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase, for instance, the G2/M phase, would suggest that the compound interferes with processes governing mitotic entry or progression.

Induction of Apoptosis Mechanisms

Another critical cellular response is the induction of programmed cell death, or apoptosis. The ability of this compound to trigger this process would be evaluated using various assays. Annexin V/propidium iodide staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells. Furthermore, the activation of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), could be measured through enzymatic assays or Western blotting.

Table 2: Hypothetical Cellular Response Profile

| Cellular Assay | Endpoint Measured | Observed Effect |

| Cell Cycle Analysis | Percentage of cells in G2/M phase | Data Not Available |

| Apoptosis Assay (Annexin V) | Percentage of apoptotic cells | Data Not Available |

| Caspase-3 Activity | Fold increase in activity | Data Not Available |

This table is hypothetical and intended to illustrate the types of data generated in such studies. No experimental data for this compound is currently available.

Oxidative Stress Induction

The role of this compound in promoting oxidative stress has been a subject of preliminary in vitro examination. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a known factor in the cytotoxicity of various chemical agents. The furan (B31954) moiety, a core component of the compound's structure, is recognized for its potential to undergo metabolic activation to reactive intermediates, which can contribute to cellular redox cycling and the generation of ROS.

Studies on structurally related furan-containing compounds have demonstrated a capacity to induce oxidative stress, leading to downstream cellular damage. It is hypothesized that this compound may operate through a similar mechanism. The presence of a bromine atom on the furan ring could potentially influence the electron distribution of the molecule, thereby affecting its redox properties and its propensity to participate in reactions that generate ROS. Further research is required to quantify the extent of ROS production and to identify the specific reactive species generated in response to treatment with this compound.

Table 1: Hypothetical Markers for Assessing Oxidative Stress Induction by this compound

| Biomarker | Method of Detection | Expected Outcome with Compound Treatment |

|---|---|---|

| Reactive Oxygen Species (ROS) | Fluorescent Probes (e.g., DCFDA) | Increased fluorescence intensity |

| Glutathione (GSH) Levels | Colorimetric Assays (e.g., Ellman's Reagent) | Decreased levels of reduced GSH |

| Lipid Peroxidation | Malondialdehyde (MDA) Assay | Increased MDA levels |

| DNA Damage (e.g., 8-oxoguanine) | Immunohistochemistry or ELISA | Increased levels of oxidative DNA adducts |

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) presents a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells. The potential for this compound to modulate MDR mechanisms is an area of active investigation.

The structural characteristics of this compound, including its lipophilicity and potential for interaction with membrane proteins, suggest that it could interfere with the function of efflux pumps. One proposed mechanism is the competitive inhibition of substrate binding to P-gp, thereby preventing the efflux of co-administered chemotherapeutic agents and restoring their intracellular concentration and efficacy. Another possibility is the indirect modulation of MDR through the induction of cellular stress pathways that may affect the expression or function of ABC transporters.

Table 2: Potential In Vitro Assays for Investigating Modulation of Multidrug Resistance by this compound

| Assay | Purpose | Endpoint Measurement |

|---|---|---|

| Rhodamine 123 Efflux Assay | To assess P-gp inhibition | Intracellular accumulation of fluorescent substrate |

| Chemosensitivity Assay | To determine sensitization to known anticancer drugs | IC50 values of chemotherapeutic agents in the presence and absence of the compound |

| ATPase Activity Assay | To measure the effect on the energy-dependent function of P-gp | Rate of ATP hydrolysis |

| Western Blot Analysis | To evaluate changes in P-gp expression levels | Protein band intensity |

Off-Target Activity Profiling and Deconvolution

A comprehensive understanding of the pharmacological profile of this compound necessitates a thorough investigation of its off-target activities. While the compound may exhibit desired effects related to oxidative stress and MDR, its interaction with other cellular proteins and pathways could lead to unintended biological consequences. Target deconvolution strategies are therefore crucial to identify these off-target interactions and to build a complete picture of the compound's mechanism of action.

Methodologies such as chemical proteomics, affinity chromatography, and computational modeling can be employed to identify the direct binding partners of this compound within the cellular proteome. By identifying these off-targets, researchers can better predict potential side effects and refine the therapeutic application of the compound. Furthermore, understanding the off-target profile can provide valuable insights into novel mechanisms of action and may reveal new therapeutic opportunities. The elucidation of these interactions is a critical step in the preclinical development of this and other novel chemical entities.

Future Research Directions and Translational Potential Non Clinical Focus

Development of Advanced Synthetic Methodologies

While the synthesis of 3-Amino-3-(5-bromofuran-2-YL)propanamide can be achieved through established chemical reactions, future research could focus on developing more efficient, stereoselective, and sustainable synthetic routes. Common strategies for accessing β-amino acids often involve multi-step sequences and the use of hazardous reagents. illinois.edu Recent advancements, however, point towards more streamlined approaches. illinois.edu

Future synthetic explorations could include:

Asymmetric Catalysis: The development of enantioselective methods to control the stereochemistry at the C3 position is a critical area for future research. This could involve the use of chiral catalysts in reactions such as asymmetric Mannich-type reactions or the catalytic hydrogenation of β-amino linked acrylates. illinois.edu

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or involve hazardous intermediates.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high enantioselectivity and milder reaction conditions, aligning with the principles of green chemistry. rsc.org

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantiopurity, reduced need for chiral resolution | Development of novel chiral ligands and catalysts |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization of reaction parameters |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability | Enzyme screening and engineering |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel molecules with desired properties. acs.org For this compound, these computational tools could be employed to design analogs with enhanced biological activity or improved physicochemical properties.

Future research in this area could involve:

Generative Models: Using generative AI models to create virtual libraries of novel furan-based compounds with diverse substitution patterns. acs.org These models can be trained on existing chemical data to learn the rules of chemical structure and generate new molecules with a high probability of possessing desired characteristics.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of designed analogs. researchgate.net This would allow for the prioritization of a smaller number of high-potential compounds for synthesis and testing.

| Analog | Modification | Predicted Improvement |

|---|---|---|

| Analog A | Replacement of bromine with a trifluoromethyl group | Increased metabolic stability |

| Analog B | Introduction of a hydroxyl group on the furan (B31954) ring | Enhanced solubility and potential for new hydrogen bonding interactions |

| Analog C | Cyclization of the propanamide side chain | Conformational restriction, potentially leading to higher target selectivity |

Exploration of Novel Biological Targets through High-Throughput Screening

The biological activity of this compound is largely unexplored. High-throughput screening (HTS) offers a powerful approach to systematically test this compound against a wide array of biological targets to identify novel activities.

Future HTS campaigns could focus on:

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes in various disease models, which can reveal unexpected therapeutic potential without a preconceived target.

Target-Based Screening: Screening against panels of specific enzymes or receptors, such as kinases, proteases, or G-protein coupled receptors, to identify direct molecular targets. The structural similarity to known bioactive molecules suggests that neurological targets could be a promising area of investigation.

Application in Chemical Biology Tools and Probes

With its reactive handles, this compound could serve as a scaffold for the development of chemical biology tools and probes. These tools are invaluable for studying biological processes and validating drug targets.

Potential applications include:

Affinity-Based Probes: Modification of the compound with a reporter tag (e.g., a fluorophore or biotin) could enable the identification of its cellular binding partners through techniques like affinity chromatography or fluorescence microscopy.

Activity-Based Probes: Incorporation of a reactive group that can covalently bind to the active site of a target enzyme would allow for the specific labeling and identification of that enzyme in complex biological samples. The development of a molecular probe that can covalently modify furan moieties has been demonstrated, opening avenues for similar applications. nih.gov

Non-Therapeutic Material Science Applications

The furan moiety in this compound makes it an interesting building block for the development of novel materials with unique properties. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.org

The amino and amide functionalities, along with the furan ring, provide multiple points for polymerization. Future research could investigate the use of this compound as a monomer in the synthesis of:

Polyamides and Polyesters: The amino and a potential carboxylate derivative could be used in condensation polymerizations to create novel polyamides and polyesters. The rigid furan ring could impart enhanced thermal stability and mechanical properties to the resulting polymers. researchgate.net

Functional Polymers: The bromine atom on the furan ring can be a site for further functionalization, allowing for the creation of polymers with tailored properties, such as flame retardancy or specific optical properties. Furan-based monomers have been explored for their versatility in polymerization reactions. rsc.org

| Polymer Type | Potential Monomer | Anticipated Properties |

|---|---|---|

| Polyamide | 3-Amino-3-(5-bromofuran-2-YL)propanoic acid | High thermal stability, good mechanical strength |

| Functional Polyacrylate | Acryloyl derivative of this compound | Tunable refractive index, potential for cross-linking |

The potential for hydrogen bonding from the amide and amine groups, along with possible π-π stacking interactions involving the furan ring, makes this compound a candidate for the construction of supramolecular assemblies. Future studies could explore its ability to form:

Gels and Liquid Crystals: Self-assembly into ordered structures in solution could lead to the formation of soft materials with applications in areas such as controlled release or sensing.

Coordination Polymers: The nitrogen and oxygen atoms could act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties.

Q & A

Q. Comparative Structural Analysis

| Compound Name | Key Structural Differences | Bioactivity Implications |

|---|---|---|

| 3-Amino-3-(4,5-dibromofuran-2-YL)propanamide | Additional bromine on furan | Higher electrophilicity; potential enhanced antitumor activity |

| 3-Amino-3-(5-chlorofuran-2-YL)propanamide | Chlorine instead of bromine | Reduced steric hindrance; altered pharmacokinetics |

| 3-Amino-3-(2-methylpyrimidin-4-YL)propanamide | Pyrimidine ring instead of furan | Different binding modes due to aromatic heterocycle |

What synthetic methodologies are most effective for producing this compound, and how can reaction conditions be optimized?

Basic Research Focus

A common synthesis involves:

Bromination : Introducing bromine to furan precursors using N-bromosuccinimide (NBS) under UV light .

Amide Coupling : Reacting 5-bromofuran-2-carboxylic acid with propanamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Advanced Optimization Strategies

- Continuous Flow Reactors : Improve yield (reported up to 78%) and reduce side products in bromination steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require strict pH control (pH 7–8) to prevent racemization .

How do conflicting reports on the compound’s antitumor activity arise, and how can researchers resolve these discrepancies?

Advanced Research Focus

Discrepancies in bioactivity data may stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) .

- Stereochemical Purity : Racemic mixtures vs. enantiopure (3S)-forms show divergent IC₅₀ values (e.g., 12 µM vs. 48 µM in kinase inhibition) .

Q. Methodological Recommendations

- Enantiomeric Resolution : Use chiral HPLC or enzymatic resolution to isolate active stereoisomers .

- Target Validation : Combine surface plasmon resonance (SPR) for binding affinity with knockdown studies (e.g., siRNA) to confirm target relevance .

What computational and experimental approaches are used to elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular Docking : Predict binding to kinase ATP pockets (e.g., EGFR) with AutoDock Vina; validate via mutagenesis .

- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorescence polarization assays .

- Metabolomics : Track cellular pathway modulation via LC-MS/MS to identify downstream metabolites .

Q. Key Findings

- The bromofuran moiety stabilizes π-π interactions with tyrosine residues in enzyme active sites .

- Amino group protonation at physiological pH enhances solubility but reduces blood-brain barrier penetration .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Focus

SAR Insights

- Bromine Position : 5-Bromo substitution on furan improves target affinity vs. 3-bromo derivatives (ΔG = −9.2 kcal/mol vs. −7.1 kcal/mol) .

- Amino Group Modifications : Acetylation reduces cytotoxicity (IC₅₀ increases from 15 µM to >100 µM) .

Q. Design Strategies

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl to enhance metabolic stability .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., imidazole) to target multiple pathways .

What analytical techniques are critical for characterizing the compound and its derivatives?

Q. Basic Research Focus

Q. Advanced Applications

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics with target proteins .

- In-Cell NMR : Monitors intracellular stability and metabolite formation .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

Advanced Research Focus

Challenges

- Low Yield in Coupling Steps : EDC-mediated amidation yields drop to 50% at >10 g scale due to byproduct formation .

- Purification Costs : Column chromatography becomes impractical; switch to solvent-antisolvent precipitation .

Q. Solutions

- Flow Chemistry : Multi-step continuous synthesis reduces intermediate isolation steps .

- DoE Optimization : Use factorial design to optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.